molecular formula C15H16N4O B11523475 (1R,2R,3R)-3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile

(1R,2R,3R)-3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile

Cat. No.: B11523475
M. Wt: 268.31 g/mol
InChI Key: KRVXHTQCDABARS-KKUMJFAQSA-N
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Description

3-(4-METHOXYPHENYL)-HEXAHYDRO-[1,2]DIAZOLO[1,2-A]PYRAZOLE-1,2-DICARBONITRILE is a complex organic compound featuring a hexahydro-diazolo-pyrazole core with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-HEXAHYDRO-[1,2]DIAZOLO[1,2-A]PYRAZOLE-1,2-DICARBONITRILE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxyphenyl-substituted hydrazine with a suitable dicarbonitrile compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-HEXAHYDRO-[1,2]DIAZOLO[1,2-A]PYRAZOLE-1,2-DICARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.

Scientific Research Applications

3-(4-METHOXYPHENYL)-HEXAHYDRO-[1,2]DIAZOLO[1,2-A]PYRAZOLE-1,2-DICARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-METHOXYPHENYL)-HEXAHYDRO-[1,2]DIAZOLO[1,2-A]PYRAZOLE-1,2-DICARBONITRILE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYPHENYL)-HEXAHYDRO-[1,2]DIAZOLO[1,2-A]PYRAZOLE-1,2-DICARBONITRILE is unique due to its hexahydro-diazolo-pyrazole core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

(5R,6R,7R)-5-(4-methoxyphenyl)-1,2,3,5,6,7-hexahydropyrazolo[1,2-a]pyrazole-6,7-dicarbonitrile

InChI

InChI=1S/C15H16N4O/c1-20-12-5-3-11(4-6-12)15-13(9-16)14(10-17)18-7-2-8-19(15)18/h3-6,13-15H,2,7-8H2,1H3/t13-,14-,15-/m0/s1

InChI Key

KRVXHTQCDABARS-KKUMJFAQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H]([C@@H](N3N2CCC3)C#N)C#N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(N3N2CCC3)C#N)C#N

Origin of Product

United States

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